Dehydrodieugenol

Catalog No.
S526046
CAS No.
4433-08-3
M.F
C20H22O4
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydrodieugenol

CAS Number

4433-08-3

Product Name

Dehydrodieugenol

IUPAC Name

2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H22O4/c1-5-7-13-9-15(19(21)17(11-13)23-3)16-10-14(8-6-2)12-18(24-4)20(16)22/h5-6,9-12,21-22H,1-2,7-8H2,3-4H3

InChI Key

KETPSFSOGFKJJY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C

solubility

Soluble in DMSO

Synonyms

Dieugenol; Bis-Eugenol; Dehydrodieugenol

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C

The exact mass of the compound Dieugenol is 326.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of biphenyls in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dehydrodieugenol is a phenolic compound derived from eugenol, characterized by its unique structure featuring a dimerization of two eugenol molecules. It belongs to the class of neolignans and has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Dehydrodieugenol is particularly noted for its potential therapeutic applications, especially in the context of infectious diseases and cancer treatment.

Dieugenol's mechanism of action against Trypanosoma cruzi is still under investigation. Studies suggest it might disrupt the parasite's plasma membrane, leading to cell death []. However, the specific interaction with the membrane components remains unclear.

  • Research suggests cytotoxicity (toxic to cells) of dieugenol towards mammalian fibroblasts at concentrations higher than those effective against the parasite []. This highlights the need for further research to optimize its selectivity for parasite cells.
  • Data on other safety aspects like flammability or specific toxicity is limited.

Antibacterial, Antifungal, and Antiviral Properties

Eugenol exhibits antibacterial, antifungal, and antiviral properties . In-vitro studies have shown its effectiveness against various bacteria, fungi, and viruses . This makes eugenol a potential candidate for developing new antimicrobial and antiviral agents.

Anti-inflammatory and Antioxidant Effects

Eugenol also possesses anti-inflammatory and antioxidant properties . These properties may be beneficial in managing conditions like inflammatory diseases and oxidative stress-related disorders. Research suggests eugenol's ability to reduce inflammation and scavenge free radicals .

Potential Anticancer Properties

Eugenol has shown promising results in preclinical studies for its anticancer properties . It may induce cancer cell death and inhibit tumor growth through various mechanisms . However, further research is needed to determine its effectiveness in human cancer treatment.

The primary synthesis of dehydrodieugenol occurs through oxidative coupling reactions of eugenol. Various oxidizing agents can facilitate this process, with potassium ferricyanide and silver oxide being among the most commonly employed catalysts. The reaction typically involves:

  • Oxidative Dimerization: Two molecules of eugenol are oxidized to form dehydrodieugenol.
  • Catalytic Variations: Different catalysts and solvents can affect the yield and selectivity of the reaction. For instance, using cerium ammonium nitrate in tetrahydrofuran can yield up to 81% of dehydrodieugenol under optimized conditions .

Reaction Conditions

CatalystSolventTemperature (°C)Yield (%)
Potassium FerricyanideAcetone + WaterRoom Temperature36
Silver OxideToluene + Acetone-7040
Cerium Ammonium NitrateTetrahydrofuranRoom Temperature81

Dehydrodieugenol exhibits a range of biological activities:

  • Antimicrobial: Effective against various pathogens, including bacteria and fungi.
  • Anticancer: Demonstrated activity against cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory: Inhibits pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
  • Antischistosomal: Recent studies indicate significant activity against Schistosoma mansoni, suggesting potential as a treatment for schistosomiasis .

The synthesis of dehydrodieugenol can be achieved through several methods:

  • Chemical Synthesis:
    • Oxidative Coupling: Utilizing oxidizing agents such as potassium ferricyanide or silver oxide under various conditions to facilitate the dimerization of eugenol.
    • Biocatalytic Methods: Employing enzymes like horseradish peroxidase to catalyze the reaction under mild conditions, yielding high purity products without the use of harsh chemicals .
  • Semi-synthesis:
    • Modifications of the natural product can enhance biological activity or alter physicochemical properties, allowing for the creation of derivatives tailored for specific applications .

Dehydrodieugenol finds applications in multiple fields:

  • Pharmaceuticals: As a natural product with potential therapeutic effects against infections and cancer.
  • Cosmetics: Due to its antioxidant properties, it is used in formulations aimed at skin protection.
  • Agriculture: Acts as a natural pesticide or fungicide due to its antimicrobial properties.

Research on dehydrodieugenol's interactions with other compounds has revealed:

  • Enhanced efficacy when combined with silver nanoparticles, improving its anthelmintic activity against Schistosoma mansoni without toxicity to mammalian cells .
  • Structure-activity relationship studies indicate that modifications to its side chains can significantly influence its biological activity, highlighting the importance of molecular structure in therapeutic applications .

Dehydrodieugenol shares structural similarities with several other compounds derived from eugenol or related phenolic structures. Here are some notable examples:

Compound NameStructure TypeUnique Features
EugenolMonomerFound in clove oil; analgesic effects
DehydrodiisoeugenolDimerExhibits stronger anti-inflammatory properties than dehydrodieugenol
BiseugenolDimerDerived from oxidative coupling; used in flavoring agents
Methyl Dehydrodieugenol BDerivativeShows specific activity against T. cruzi; modified for enhanced bioactivity

Dehydrodieugenol's uniqueness lies in its specific biological activities and potential therapeutic applications, distinguishing it from other similar compounds that may not exhibit such a broad spectrum of effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

326.15180918 g/mol

Monoisotopic Mass

326.15180918 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

4433-08-3

Wikipedia

Dehydrodieugenol

Dates

Last modified: 04-14-2024
1. Ogata, M., Hoshi, M., Urano, S., et al. Antioxidant activity of eugenol and related monomeric and dimeric compounds. Chem. Pharm. Bull. (Tokyo) 48(10), 1467-1469 (2000).
2. Grecco, S.S., Costa-Silva, T.A., Jerz, G., et al. Antitrypanosomal activity and evaluation of the mechanism of action of dehydrodieugenol isolated from Nectandra leucantha (Lauraceae) and its methylated derivative against Trypanosoma cruzi. Phytomedicine 24, 62-67 (2017).

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